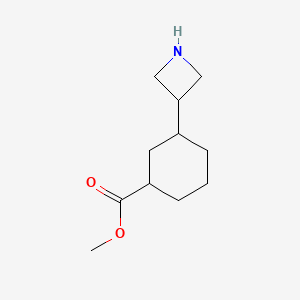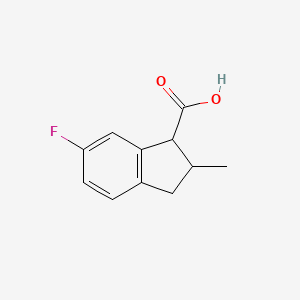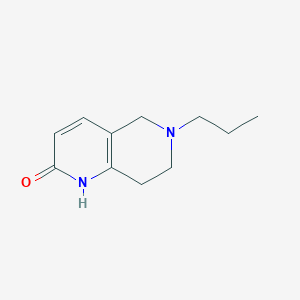
3-methoxy-6-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-6-nitro-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-6-nitro-1H-indole typically involves the nitration of 3-methoxyindole. One common method is the reaction of 3-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the nitrating agents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-methoxy-6-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-methoxy-6-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-methoxy-6-nitro-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds can interact with various biological targets, making them useful in drug discovery and development .
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders. This compound may be explored for similar therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-methoxy-6-nitro-1H-indole depends on its specific application. In biological systems, indole derivatives can interact with enzymes, receptors, and other molecular targets. For example, they may inhibit enzyme activity or modulate receptor signaling pathways. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
3-methoxyindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitroindole: Lacks the methoxy group, which can affect its solubility and reactivity.
3-methoxy-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, which can influence its biological activity and chemical reactivity.
Uniqueness: 3-methoxy-6-nitro-1H-indole is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
3-methoxy-6-nitro-1H-indole |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-5-10-8-4-6(11(12)13)2-3-7(8)9/h2-5,10H,1H3 |
InChI-Schlüssel |
WNAOMWJJXGEWRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11903149.png)
![2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11903157.png)
![2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11903161.png)

![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)
![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)


![(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
